3-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)sulfonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)sulfonyl)benzoic acid is a useful research compound. Its molecular formula is C19H20N2O6S and its molecular weight is 404.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
- The primary targets of this compound are the cyclooxygenase (COX) enzymes , specifically COX1 and COX2 .
- COX enzymes play a crucial role in the biosynthesis of prostaglandins from arachidonic acid. Prostaglandins are involved in various biological responses, including inflammation, pain, and fever regulation .
- COX1 maintains constant functions in the cardiovascular and gastrointestinal systems, while COX2 is induced during inflammation and contributes to pain and inflammation .
- The affected pathways include the prostaglandin biosynthesis pathway . By inhibiting COX enzymes, this compound disrupts the production of prostaglandins, which are crucial mediators of inflammation and pain .
Target of Action
Mode of Action
- This compound acts as a competitive inhibitor of both COX1 and COX2. By binding to the active site of these enzymes, it prevents the conversion of arachidonic acid to prostaglandin H2, thereby reducing inflammation and pain . Notably, compound 3b shows potent activity against both COX1 and COX2, with better selectivity (selectivity ratio of 0.862) than Ketoprofen (0.196) .
Biochemical Pathways
Properties
IUPAC Name |
3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6S/c22-19(23)15-2-1-3-16(11-15)28(24,25)21-8-6-20(7-9-21)12-14-4-5-17-18(10-14)27-13-26-17/h1-5,10-11H,6-9,12-13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKCEPDFHSCUQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC(=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.